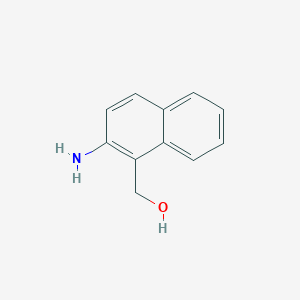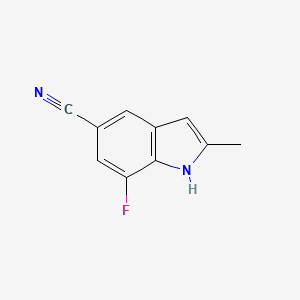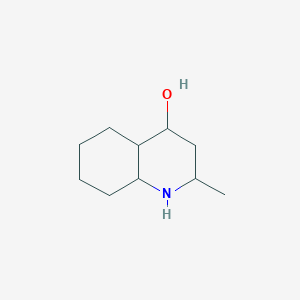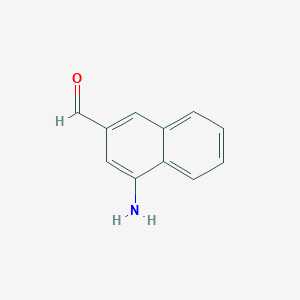
(3-Methylquinolin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylquinolin-2-yl)methanol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of a hydroxyl group attached to the quinoline ring enhances its reactivity and potential for further chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylquinolin-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 3-methylquinoline.
Formylation: The 3-methylquinoline undergoes formylation to introduce a formyl group at the 2-position, resulting in 3-methylquinoline-2-carbaldehyde.
Reduction: The formyl group is then reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. Large-scale production may also utilize continuous flow reactors for better control over reaction parameters.
化学反应分析
Types of Reactions: (3-Methylquinolin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride for halogenation or amines for amination.
Major Products:
Oxidation: 3-Methylquinoline-2-carbaldehyde or 3-Methylquinoline-2-carboxylic acid.
Reduction: 3-Methylquinoline-2-methane.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
科学研究应用
(3-Methylquinolin-2-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of (3-Methylquinolin-2-yl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, or signal transduction, contributing to its biological activities.
相似化合物的比较
3-Methylquinoline: Lacks the hydroxyl group, making it less reactive.
2-Methylquinolin-3-ylmethanol: Similar structure but with different substitution pattern.
3-Methylquinoline-2-carbaldehyde: Oxidized form of (3-Methylquinolin-2-yl)methanol.
Uniqueness: this compound is unique due to the presence of both a methyl group and a hydroxyl group on the quinoline ring, providing a balance of reactivity and stability. This makes it a valuable intermediate for further chemical modifications and applications in various fields.
属性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
(3-methylquinolin-2-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-6-9-4-2-3-5-10(9)12-11(8)7-13/h2-6,13H,7H2,1H3 |
InChI 键 |
HQPXWZLQDDLPKZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC=CC=C2N=C1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11914413.png)




![5-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B11914435.png)

![3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11914454.png)



![4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11914483.png)


